molecular formula C14H25N3 B2415898 N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine CAS No. 604790-51-4

N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine

Cat. No. B2415898
M. Wt: 235.375
InChI Key: XLRTXCXBSLBLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine (HIMP) is a chemical compound that belongs to the class of pyrimidine derivatives. It has been studied for its potential use as a therapeutic agent in various diseases. HIMP has shown promising results in scientific research, particularly in the field of cancer treatment.

Scientific Research Applications

Coordination Chemistry and Solubility Properties

  • N-hexyl substituted pyrimidines have been shown to present solubility properties closer to real bases than commonly used derivatives. These properties lead to the formation of bi-layered structures in the solid state. The coordination capabilities of N-hexyl substituted pyrimidines, particularly with Ag(I) and Hg(II), have been explored, demonstrating their reactivity. This includes the synthesis and characterization of various coordination complexes, contributing to the understanding of noncovalent interactions in the solid state, such as fluorine-fluorine, fluorine-π, and hydrophobic interactions (Barceló-Oliver et al., 2013).

Microbial Transformations

  • Microbial cultures have been studied for their ability to degrade substances like cyprodinil, a fungicide closely related to N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine. The study found that various microbial species can metabolize cyprodinil, producing metabolites that are potentially useful as analytical reference standards for animal, plant, and soil metabolism studies (Schocken et al., 1997).

Coordination Modes in Complexes

  • Research on the coordination modes of pyrimidine derivatives, such as N-1-bound and η2-bound pyrimidine complexes, has been conducted. This includes studies on isomer formation and electrochemical behavior, contributing to the understanding of pyrimidine-based coordination chemistry (Chen, Lin & Shepherd, 1997).

Synthesis and Activity of Pyrimidinamine Derivatives

  • The synthesis and assessment of insecticidal and acaricidal activities of N-(α-substituted phenoxybenzyl)-4-pyrimidinamines demonstrate the potential of these compounds in agricultural applications. The study highlighted structure-activity relationships, showing the impact of specific substitutions on activity against various pests (Tokio et al., 1992).

Photocatalytic Degradation Studies

  • Studies on the photocatalytic degradation of pyrimidine derivatives using TiO2 have been conducted. Factors like pH and surface modification of TiO2 with SiOx significantly affect the degradation rate, which is valuable for understanding the environmental fate and degradation pathways of these compounds (Lee et al., 2003).

properties

IUPAC Name

N-hexyl-6-methyl-2-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3/c1-5-6-7-8-9-15-13-10-12(4)16-14(17-13)11(2)3/h10-11H,5-9H2,1-4H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRTXCXBSLBLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC(=NC(=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hexyl-2-isopropyl-6-methyl-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.